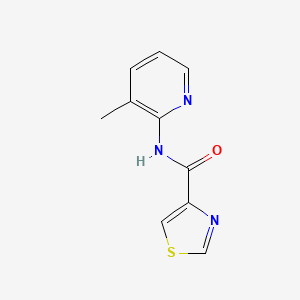

![molecular formula C21H17NO6 B6497989 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate CAS No. 953007-70-0](/img/structure/B6497989.png)

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that is found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications . Oxazoles are another class of heterocyclic compounds that are often used in medicinal chemistry due to their diverse biological activities.

Molecular Structure Analysis

The molecular structure of benzofurans and oxazoles consists of a five-membered ring fused to a benzene ring . The exact structure of your compound would include additional functional groups attached to this basic structure.Chemical Reactions Analysis

Benzofurans and oxazoles can undergo a variety of chemical reactions. For example, benzofurans can participate in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction .Applications De Recherche Scientifique

Anticancer Properties

The compound’s potential as an anticancer agent has been investigated. Specifically, it was synthesized via cyclization between (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate. Its purity exceeded 95% by high-performance liquid chromatography (HPLC). Although it did not sensitize Doxorubicin-resistant breast cancer cells, it exhibited significant DNA intercalation binding, leading to increased melting temperature and DNA lengthening .

DNA Interaction and Binding

The synthesized pyrazoline demonstrated strong intercalation binding with DNA. Both DNA thermal denaturation and viscosity measurements confirmed this interaction. The compound caused a notable increase in melting temperature and considerable DNA lengthening and viscosity enhancement .

Nitrogen-Containing Heterocycles

As a nitrogen-containing heterocycle, this compound aligns with a class of molecules known for their diverse biological activities. Nitrogen heterocycles are prevalent in natural products and synthetic compounds, making them valuable targets for drug discovery .

Antimicrobial Potential

Benzofuran derivatives, including this compound, have shown promise as antimicrobial agents. Their structural diversity and biological relevance make them attractive candidates for combating infectious diseases .

Bioactive Compound Design

Researchers have employed similar methodologies to prepare bioactive compounds. For instance, the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one highlights the potential of related structures .

Drug Development Prospects

Given its unique structure and biological interactions, further exploration of this compound’s pharmacological properties could lead to novel drug candidates. Investigating its effects on other cell lines and potential synergies with existing drugs may reveal additional applications .

Mécanisme D'action

Target of Action

It’s known that benzofuran derivatives, which this compound is a part of, have been used in the treatment of various diseases such as cancer or psoriasis . They have also shown to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Mode of Action

For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of certain neurotransmitters in the brain .

Biochemical Pathways

Benzofuran derivatives are known to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis , suggesting they may affect pathways related to cell growth and inflammation.

Pharmacokinetics

It’s known that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have shown a wide array of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the efficacy of benzofuran derivatives can be influenced by various factors, including the presence of other compounds and the specific physiological conditions of the organism .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO6/c1-24-17-8-7-14(9-19(17)25-2)18-11-15(22-28-18)12-26-21(23)20-10-13-5-3-4-6-16(13)27-20/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMBTLYBBCYFTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=CC=CC=C4O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

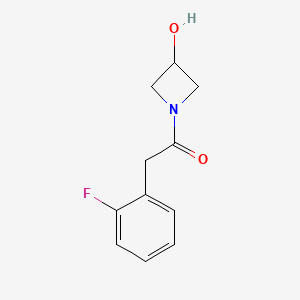

![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6497914.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)

![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B6497963.png)

![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)

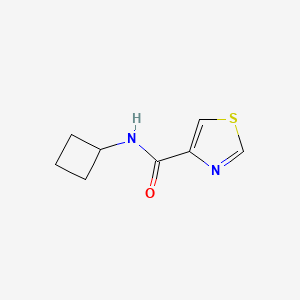

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)

![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6497984.png)

![4-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B6498002.png)

![2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6498008.png)

![2-(thiophen-2-yl)-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6498010.png)